molecular formula C18H23N3O3S B7082878 N-(6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(furan-2-yl)morpholine-4-carboxamide

N-(6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(furan-2-yl)morpholine-4-carboxamide

Cat. No.: B7082878
M. Wt: 361.5 g/mol
InChI Key: KQTNBECHHANKNR-UHFFFAOYSA-N
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Description

N-(6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(furan-2-yl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

N-(6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(furan-2-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-2-12-5-6-13-16(10-12)25-17(19-13)20-18(22)21-7-9-24-15(11-21)14-4-3-8-23-14/h3-4,8,12,15H,2,5-7,9-11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTNBECHHANKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=N2)NC(=O)N3CCOC(C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(furan-2-yl)morpholine-4-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate furan derivatives.

    Formation of the Morpholine Carboxamide: The morpholine ring can be introduced by reacting the intermediate with morpholine and a carboxylating agent like phosgene or carbonyldiimidazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzothiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction may produce dihydrobenzothiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzothiazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive benzothiazoles.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The furan and morpholine moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furfurylamine.

    Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid and N-methylmorpholine.

Uniqueness

N-(6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(furan-2-yl)morpholine-4-carboxamide is unique due to the combination of its benzothiazole, furan, and morpholine moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

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